
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid
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Overview
Description
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with hydroxy, methylsulfanyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of a hydroxy-substituted xanthene derivative with a methylsulfanyl reagent in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification processes like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, interacting with cellular enzymes, and influencing gene expression. The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in certain cell types has been a focus of research .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7-methoxyflavone: Known for its biological activities, including anti-cancer properties.
7-Hydroxy-5-methoxyisoflavone: Studied for its potential therapeutic effects.
Uniqueness
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
57011-77-5 |
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Molecular Formula |
C15H10O5S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-hydroxy-7-methylsulfanyl-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O5S/c1-21-8-5-10-13(17)9-4-7(15(18)19)2-3-12(9)20-14(10)11(16)6-8/h2-6,16H,1H3,(H,18,19) |
InChI Key |
NAYPCPVJVAELFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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